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For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Chloromethcathinone (3-CMC) is a synthetic cathinone that has emerged as a novel

psychoactive substance.[1] As with many designer drugs, the rapid identification and structural

confirmation of 3-CMC in seized materials or for research purposes are crucial. This application

note provides detailed protocols for the spectroscopic analysis of 3-CMC using Nuclear

Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy,

Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis)

spectroscopy. The presented data and methodologies are intended to serve as a

comprehensive guide for the unambiguous structural confirmation of 3-CMC.

Chemical Structure:

IUPAC Name: 1-(3-chlorophenyl)-2-(methylamino)propan-1-one[2]

CAS Number: 1049677-59-9 (free base), 1607439-32-6 (HCl salt)[2]

Molecular Formula: C₁₀H₁₂ClNO[2]

Molar Mass: 197.66 g/mol (free base)[2]
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Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 3-Chloromethcathinone.

Table 1: ¹H NMR Spectroscopic Data for 3-Chloromethcathinone (HCl salt) in DMSO-d₆

Chemical Shift
(ppm)

Multiplicity Integration Assignment

9.75 br s 1H NH

9.25 br s 1H NH

8.10 - 7.70 m 4H Aromatic CH

5.22 q 1H CH-CH₃

2.58 s 3H N-CH₃

1.46 d 3H CH-CH₃

Data sourced from SWGDRUG Monograph.[2]

Table 2: ¹³C NMR Spectroscopic Data for 3-Chloromethcathinone
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Chemical Shift (ppm) Assignment

~195 C=O (Ketone)

~138 Aromatic C-Cl

~134 Aromatic C

~131 Aromatic CH

~129 Aromatic CH

~128 Aromatic CH

~127 Aromatic CH

~59 CH-NH

~30 N-CH₃

~16 CH-CH₃

Note: Experimentally determined ¹³C NMR data for 3-CMC is not widely available in the public

domain. The assignments are predicted based on typical chemical shifts for similar structures.

[3]

Table 3: GC-MS Fragmentation Data for 3-Chloromethcathinone

Mass-to-Charge Ratio
(m/z)

Relative Abundance Assignment

58 High [C₃H₈N]⁺

111 Medium [C₆H₄Cl]⁺

139 Medium [C₇H₄ClO]⁺

166 Low [M-C₂H₅N]⁺

182 Low [M-CH₃]⁺

197 Low (or absent) [M]⁺ (Molecular Ion)
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Data represents the electron ionization (EI) mass spectrum.[2]

Table 4: FT-IR Spectroscopic Data for 3-Chloromethcathinone (HCl salt)

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3000-2700 Broad, Strong N-H stretch (amine salt)

~1690 Strong C=O stretch (ketone)

~1590, 1470, 1420 Medium-Strong C=C stretch (aromatic)

~1220 Medium C-N stretch

~880, 790, 700 Strong
C-H bend (aromatic, meta-

substitution)

~740 Strong C-Cl stretch

Note: The provided data is interpreted from the spectrum available in the SWGDRUG

monograph and typical infrared absorption frequencies.[2]

Table 5: UV-Vis Spectroscopic Data for 3-Chloromethcathinone

λmax (nm) Solvent

Not Determined Methanol

Note: Specific UV-Vis absorption maxima for 3-CMC are not readily available in the literature.

However, substituted cathinones typically exhibit absorption in the range of 240-280 nm due to

the substituted aromatic ring.[4]

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 3-CMC, confirming

the presence and connectivity of protons and carbons.
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Instrumentation: 400 MHz NMR Spectrometer

Protocol:

Sample Preparation:

Accurately weigh approximately 10-15 mg of 3-Chloromethcathinone HCl.

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard 90° pulse.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

Relaxation Delay: 5 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse program.

Spectral Width: 0 to 220 ppm.

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation Delay: 2 seconds.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the resulting spectrum.
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Calibrate the spectrum using the TMS signal at 0 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Assign the peaks based on their chemical shift, multiplicity, and integration.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate 3-CMC from any potential impurities and obtain its characteristic mass

spectrum for identification and structural confirmation.

Instrumentation: Agilent Gas Chromatograph with a Mass Selective Detector (or equivalent).

Protocol:

Sample Preparation:

Prepare a solution of 3-CMC at a concentration of approximately 1-2 mg/mL in chloroform.

For the HCl salt, a base extraction into an organic solvent is recommended.

GC Conditions:

Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

Carrier Gas: Helium at a constant flow of 1.5 mL/min.

Injector Temperature: 280 °C.

Injection Mode: Split (e.g., 25:1 ratio), 1 µL injection volume.

Oven Temperature Program:

Initial temperature: 100 °C, hold for 1 minute.

Ramp: 12 °C/min to 280 °C.

Final hold: 9 minutes at 280 °C.

MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Scan Range: 30-550 amu.

MS Source Temperature: 230 °C.

MS Quadrupole Temperature: 150 °C.

Transfer Line Temperature: 280 °C.

Data Analysis:

Identify the peak corresponding to 3-CMC in the total ion chromatogram.

Analyze the mass spectrum of the peak and compare the fragmentation pattern with the

data in Table 3 and reference spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the 3-CMC molecule.

Instrumentation: FT-IR spectrometer with a diamond attenuated total reflectance (ATR)

attachment.

Protocol:

Sample Preparation:

Place a small amount of the solid 3-Chloromethcathinone HCl powder directly onto the

diamond ATR crystal.

FT-IR Acquisition:

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32.
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Collect a background spectrum of the clean ATR crystal before analyzing the sample.

Data Analysis:

Obtain the absorbance spectrum of the sample.

Identify and assign the characteristic absorption bands corresponding to the functional

groups of 3-CMC (e.g., C=O, N-H, C=C aromatic, C-Cl).

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the UV-Vis absorption spectrum of 3-CMC.

Instrumentation: UV-Vis Spectrophotometer.

Protocol:

Sample Preparation:

Prepare a dilute solution of 3-CMC in a suitable UV-transparent solvent, such as methanol

or ethanol. The concentration should be adjusted to yield an absorbance value between

0.1 and 1.0.

UV-Vis Acquisition:

Scan Range: 200-400 nm.

Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample

solution.

Record the absorbance spectrum.

Data Analysis:

Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations
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Caption: Experimental workflow for the structural confirmation of 3-CMC.

Caption: Chemical structure of 3-Chloromethcathinone (3-CMC).

Conclusion
The combination of NMR, GC-MS, and FT-IR spectroscopy provides a robust and reliable

means for the structural confirmation of 3-Chloromethcathinone. While UV-Vis spectroscopy

can offer complementary information, its utility for definitive identification is limited. The

protocols and data presented in this application note serve as a valuable resource for forensic

laboratories, research institutions, and professionals involved in the analysis of novel

psychoactive substances.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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